molecular formula C12H18BrFO2Si B8183497 (2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183497
M. Wt: 321.26 g/mol
InChI Key: HECBFAPODGBOLE-UHFFFAOYSA-N
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Description

(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound with the molecular formula C12H18BrFOSi. This compound is characterized by the presence of a bromine and fluorine atom on a phenoxy group, which is connected to a trimethylsilane group via an ethoxy linker. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 3-bromo-2-fluorophenol with (2-bromoethoxy)trimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted phenoxy derivatives.

    Coupling Reactions: Products include biaryl compounds.

    Oxidation and Reduction Reactions: Products include quinones and phenols.

Scientific Research Applications

(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine and fluorine atoms on the phenoxy group enhances its reactivity, allowing it to participate in a wide range of transformations. The trimethylsilane group provides stability and facilitates the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-((3-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-[(3-bromo-2-fluorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrFO2Si/c1-17(2,3)8-7-15-9-16-11-6-4-5-10(13)12(11)14/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECBFAPODGBOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C(=CC=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrFO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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